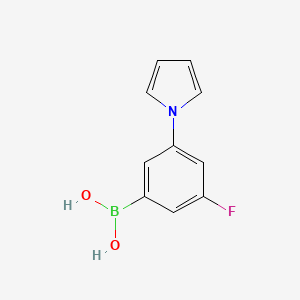
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrrole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to form 3-fluoro-5-bromoaniline.
Pyrrole Substitution: The brominated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with pyrrole to yield 3-fluoro-5-(1H-pyrrol-1-yl)aniline.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The fluoro group can undergo reduction under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Fluorine-free hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of boron-containing biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the fluoro and pyrrole substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the pyrrole moiety, affecting its reactivity and applications.
3-Pyrrolylphenylboronic Acid: Contains the pyrrole moiety but lacks the fluoro group, which can influence its chemical properties.
Uniqueness: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and pyrrole substituents, which enhance its reactivity and make it suitable for a wider range of applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C10H9BFNO2 |
|---|---|
Peso molecular |
205.00 g/mol |
Nombre IUPAC |
(3-fluoro-5-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7,14-15H |
Clave InChI |
UJAUDABYSMJPNE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)F)N2C=CC=C2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















